1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazines, which are cyclic organic compounds containing a piperazine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various biologically active molecules.
The compound can be synthesized from commercially available starting materials and is often utilized in research settings for its utility in organic synthesis. It has been referenced in various scientific literature and patent documents, indicating its relevance in ongoing research and development.
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is classified as an organic compound, specifically a piperazine derivative. Its structure features a benzyloxy group attached to a phenyl ring, which is further connected to a piperazine moiety.
The synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride typically involves the following steps:
Technical details regarding the synthesis can vary based on specific protocols used in different laboratories, but the general approach remains consistent across studies .
The molecular formula of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is . The compound features:
The molecular weight of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is approximately 268.35 g/mol. The compound's structure can be represented with the following InChI key: InChI=1S/C17H20N2O2/c1-18-16-10-14(11-17(18)19-16)20-15-12-8-6-4-5-7-9-12/h4-11,15H,1-3,19H2,(HCl)2
.
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride primarily relates to its interactions within biological systems. While specific mechanisms are still under investigation, it is believed that compounds like this may act as modulators of neurotransmitter systems due to their structural similarity to known psychoactive agents.
Data from studies indicate that derivatives of piperazines can exhibit various biological activities, including anxiolytic and analgesic effects, by interacting with serotonin and dopamine receptors .
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride typically appears as a white crystalline solid.
Key chemical properties include:
Relevant data regarding its boiling point and melting point may vary based on purity and specific sample preparation methods .
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride serves several important roles in scientific research:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2